4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGGGBLTSDZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced heterocycles.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole and piperidine structures possess notable antibacterial properties. In one study, a series of synthesized compounds were evaluated for their antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis . The results indicated moderate to strong antibacterial activity, suggesting that 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may be effective against certain bacterial infections .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase and urease , which are important targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The structure-activity relationship (SAR) studies indicate that modifications around the piperidine ring can enhance inhibitory potency .
Anticancer Properties
The oxadiazole moiety is associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of target enzymes and receptors, which is crucial for its pharmacological effects. For instance, docking simulations have shown favorable binding affinities with acetylcholinesterase, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Braz. J. Pharm. Sci., 2020 | Evaluate antibacterial and enzyme inhibitory activity | Moderate to strong activity against Salmonella typhi; strong AChE inhibition |
| Orient J Chem., 2024 | Synthesize new derivatives and assess biological activity | Identified compounds with good antimicrobial efficacy; docking studies confirmed interactions with bacterial targets |
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Modifications in Piperidine/Oxadiazole Hybrids
Electronic and Pharmacokinetic Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-methoxy group (electron-donating) in the target compound may improve solubility but reduce receptor-binding affinity compared to electron-withdrawing groups like Cl or CF3 .
- 4-Fluorophenyl derivatives (e.g., 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .
Key Research Findings
- Antidiabetic Potential: Analogues with CF3 or morpholine groups (e.g., V-0219) demonstrate superior GLP-1R modulation compared to methoxy derivatives, suggesting substituent-driven efficacy .
- Chemosensitization : JW74’s thioether linkage and methylphenyl group enhance β-catenin stabilization, a mechanism absent in the target compound .
- Neuropathic Pain : Piperidine-oxadiazole hybrids with trifluoromethylpyridine (Compound 49) show promise as dual TRPA1/TRPV1 antagonists, highlighting the role of lipophilic substituents .
Biological Activity
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 447.53 g/mol
- CAS Number : 1775352-82-3
Biological Activity Overview
1,2,4-Oxadiazole derivatives, including the compound , have been reported to exhibit a range of biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antidepressant
Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. A study demonstrated that a related oxadiazole derivative exhibited cytotoxic activity against various cancer cell lines with IC values ranging from 2.76 to 9.27 µM against specific tumor types .
Table 1: IC Values of Related Oxadiazole Derivatives Against Tumor Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 1 | PXF 1752 | 9.27 |
| Compound 2 | PRXF 22Rv1 | 1.143 |
The biological activity of oxadiazoles often involves their ability to inhibit specific enzymes and receptors:
- Inhibition of Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA) has been noted, which are crucial in cancer progression and metastasis .
- Compounds have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cellular processes including aging and cancer .
Antimicrobial and Anti-inflammatory Properties
The compound has also been evaluated for its antimicrobial and anti-inflammatory effects:
- Studies have indicated that oxadiazole derivatives can inhibit bacterial growth and exhibit anti-inflammatory activity by modulating inflammatory pathways .
Table 2: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Reduced inflammatory markers in vitro |
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The derivatives were tested against a panel of human tumor cell lines, revealing promising results that support further development for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, and how do they influence its potential bioactivity?
- The compound combines a piperidine ring with a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The oxadiazole ring is electron-deficient, enhancing interactions with biological targets like enzymes or receptors. The methoxy group improves solubility and may modulate binding affinity via hydrogen bonding or hydrophobic interactions. Piperidine’s conformational flexibility allows adaptation to binding pockets, a common feature in CNS-targeting drugs .
Q. What synthetic strategies are used to prepare this compound?
- Synthesis typically involves multi-step routes:
Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃).
Piperidine functionalization : Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the piperidine nitrogen.
Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during alkylation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms connectivity and regiochemistry.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) resolves stereochemistry and supramolecular interactions, as seen in related piperidine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole ring formation in this compound’s synthesis?
- Design of Experiments (DoE) methods, such as factorial designs, identify optimal conditions (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design could maximize yield by balancing reaction time (60-120 min) and temperature (80-120°C) while minimizing byproducts like open-chain intermediates .
- In situ monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress and detects intermediates .
Q. What computational approaches aid in predicting the biological targets of this compound?
- Molecular docking (AutoDock Vina, Glide) screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs).
- QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For instance, methoxy-substituted oxadiazoles in similar compounds show affinity for serotonin receptors .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Proteomic mapping : Use affinity chromatography or thermal shift assays to detect off-target interactions that may explain discrepancies.
- Formulation adjustments : Improve bioavailability via salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Flow chemistry : Continuous processing minimizes heat/mass transfer issues and improves reproducibility.
- Process analytical technology (PAT) : Real-time monitoring ensures critical quality attributes (e.g., purity >98%) are maintained at scale.
- Green chemistry principles : Replace toxic reagents (e.g., POCl₃) with safer alternatives (e.g., T3P®) to enhance sustainability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
